5-(4-Chlorophenyl)pentan-1-amine;hydrochloride
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Overview
Description
5-(4-Chlorophenyl)pentan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H16ClN·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a chlorophenyl group attached to a pentan-1-amine backbone, with an additional hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)pentan-1-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and pentan-1-amine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with pentan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the intermediate 5-(4-chlorophenyl)pentan-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 5-(4-chlorophenyl)pentan-1-amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)pentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Chlorophenyl)pentan-1-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)pentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylalanine: An amino acid derivative with similar structural features.
4-Chlorophenylethylamine: A related compound with a shorter carbon chain.
4-Chlorophenylpropan-1-amine: Another related compound with a different carbon chain length.
Uniqueness
5-(4-Chlorophenyl)pentan-1-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain and the presence of the hydrochloride group make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-(4-chlorophenyl)pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c12-11-7-5-10(6-8-11)4-2-1-3-9-13;/h5-8H,1-4,9,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPDQUHDXNNMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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